molecular formula C13H12Cl2N2O2 B13868032 Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13868032
M. Wt: 299.15 g/mol
InChI Key: PUOLYCWTIIKLKU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole class of heterocyclic compounds Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrrole-2-carboxylate with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives with reduced chlorine atoms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amino group may also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.

    Ethyl 3-amino-5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a single chlorine atom on the phenyl ring, which can influence its reactivity and applications.

Uniqueness

Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 3,4-dichlorophenyl group, which can significantly impact its chemical behavior and potential applications. This structural feature may enhance its biological activity and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.15 g/mol

IUPAC Name

ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12Cl2N2O2/c1-2-19-13(18)12-10(16)6-11(17-12)7-3-4-8(14)9(15)5-7/h3-6,17H,2,16H2,1H3

InChI Key

PUOLYCWTIIKLKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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